molecular formula C5H3BrO2 B8588850 (5E)-5-(bromomethylidene)furan-2-one

(5E)-5-(bromomethylidene)furan-2-one

Katalognummer: B8588850
Molekulargewicht: 174.98 g/mol
InChI-Schlüssel: LKFZLSZOWSMZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(bromomethylidene)furan-2-one is a chemical compound belonging to the furanone family This compound is characterized by the presence of a bromomethylidene group attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(bromomethylidene)furan-2-one typically involves the bromination of furan derivatives. One common method is the bromination of 5-hydroxymethylfurfural, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal catalysts, can enhance the efficiency of the bromination reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(bromomethylidene)furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furan-2(5H)-one derivatives, and substituted furanones .

Wirkmechanismus

The mechanism of action of (5E)-5-(bromomethylidene)furan-2-one involves its interaction with molecular targets through its reactive bromomethylidene group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic properties of the furan ring and the bromomethylidene group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5E)-5-(bromomethylidene)furan-2-one is unique due to its bromomethylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research .

Eigenschaften

Molekularformel

C5H3BrO2

Molekulargewicht

174.98 g/mol

IUPAC-Name

5-(bromomethylidene)furan-2-one

InChI

InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H

InChI-Schlüssel

LKFZLSZOWSMZDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)OC1=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.